

Quinoline-3-thiol CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: Quinoline-3-thiol

Cat. No.: B1321428

[Get Quote](#)

An In-Depth Technical Guide to Quinoline-3-thiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Quinoline-3-thiol**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its fundamental chemical properties, synthesis methodologies, and potential biological significance, offering a valuable resource for researchers in the field.

Core Chemical and Physical Data

Quinoline-3-thiol, also known as 3-mercaptopquinoline, is a sulfur-containing heterocyclic compound. Its core structure consists of a quinoline ring system with a thiol group substituted at the third position. The key quantitative data for this compound are summarized in the table below.

Property	Value	Reference
CAS Number	76076-35-2	
Molecular Formula	C ₉ H ₇ NS	
Molecular Weight	161.22 g/mol	[1]

Synthesis of Quinoline-3-thiol and Derivatives

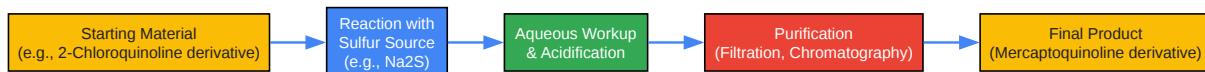
While a specific, detailed experimental protocol for the direct synthesis of **Quinoline-3-thiol** is not readily available in the reviewed literature, methods for the synthesis of its derivatives, such as 3-formyl-2-mercaptoquinolines, have been described. These syntheses often serve as important stepping stones for accessing a variety of quinoline-based compounds.

A general approach to synthesizing mercaptoquinoline derivatives involves the reaction of a corresponding chloroquinoline with a sulfur source. For instance, 3-formyl-2-mercaptoquinolines can be prepared from 3-formyl-2-chloroquinolines.[\[1\]](#)[\[2\]](#)

Illustrative Experimental Protocol: Synthesis of 3-Formyl-2-mercaptoquinolines

This protocol provides a general framework for the synthesis of 3-formyl-2-mercaptoquinoline derivatives, which can be adapted for specific target molecules.

Materials:


- 3-formyl-2-chloroquinoline derivative
- Sodium sulfide (Na_2S)
- Ethanol or Dimethylformamide (DMF)
- Hydrochloric acid (HCl) or Acetic acid
- Standard laboratory glassware and purification apparatus (e.g., for filtration and chromatography)

Procedure:

- Dissolve the starting 3-formyl-2-chloroquinoline in a suitable solvent such as ethanol or DMF. [\[1\]](#)[\[2\]](#)
- Add sodium sulfide to the solution.

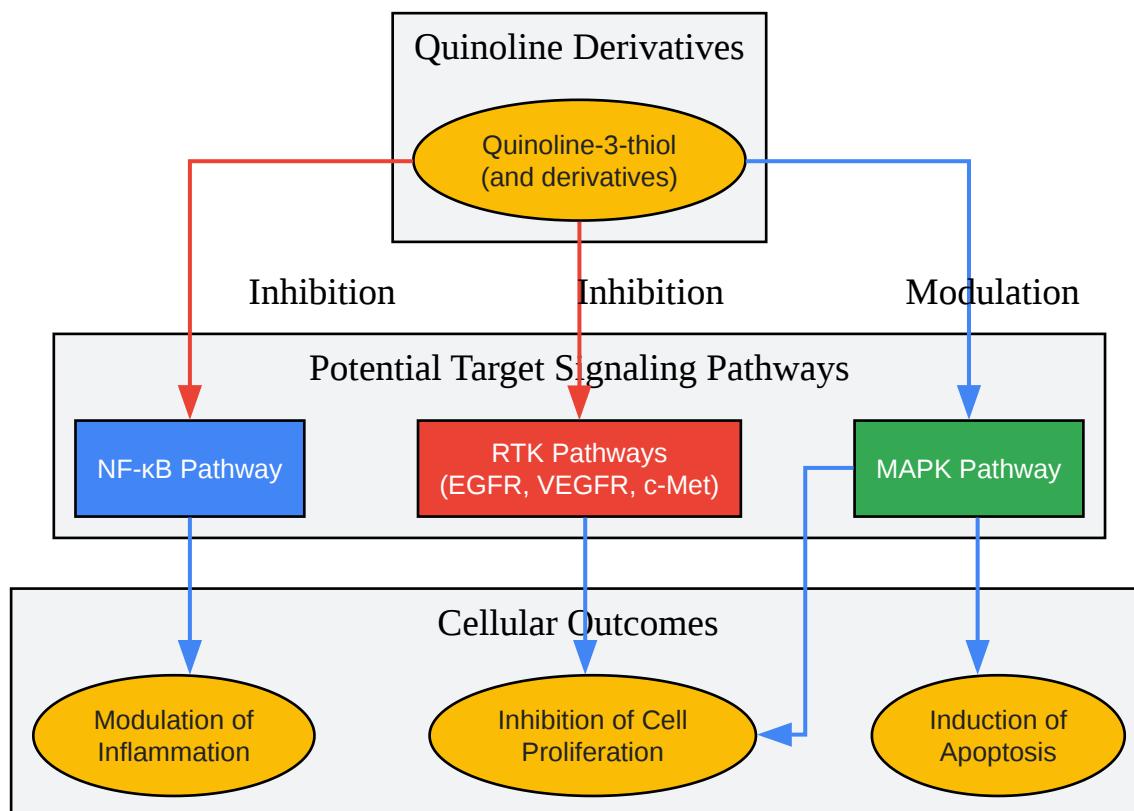
- Stir the reaction mixture at room temperature.[\[2\]](#) The reaction progress can be monitored using thin-layer chromatography (TLC).
- Upon completion, pour the reaction mixture into ice-water.
- Acidify the mixture with an acid like hydrochloric acid or acetic acid to precipitate the product.[\[1\]](#)
- Collect the precipitate by filtration, wash it thoroughly with water, and dry it to obtain the crude 3-formyl-2-mercaptopquinoline.
- Further purification can be achieved by recrystallization or column chromatography.

The following diagram illustrates a generalized workflow for the synthesis of mercaptoquinoline derivatives.

[Click to download full resolution via product page](#)

A generalized workflow for the synthesis of mercaptoquinoline derivatives.

Potential Biological Activities and Signaling Pathways


The broader class of quinoline derivatives has been extensively studied and is known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. These activities are often attributed to their ability to interact with various biological targets and modulate specific signaling pathways.

While specific studies on the biological activity and signaling pathway involvement of **Quinoline-3-thiol** are limited in the available literature, the presence of the thiol group suggests potential roles in redox-sensitive biological processes. Thiol-containing compounds are known to participate in various signaling pathways by undergoing redox modifications, which can alter protein function and cellular signaling cascades.

Several key signaling pathways are frequently implicated in the therapeutic effects of quinoline derivatives, and it is plausible that **Quinoline-3-thiol** or its derivatives could modulate these pathways:

- **NF-κB Signaling Pathway:** Some quinoline compounds have been shown to inhibit the NF-κB pathway, which is a critical regulator of inflammation and cell survival.[3]
- **Receptor Tyrosine Kinase (RTK) Pathways:** Quinoline-based molecules have been developed as inhibitors of RTKs such as EGFR, VEGFR, and c-Met, which are crucial in cancer cell proliferation, angiogenesis, and metastasis.[4] These pathways often involve downstream signaling cascades like the PI3K/Akt/mTOR and Ras/Raf/MEK pathways.[4]
- **MAPK Signaling Pathway:** The MAPK pathway is involved in cellular responses to a variety of stimuli and plays a key role in cell proliferation, differentiation, and apoptosis.[5]

The diagram below illustrates the potential interplay between quinoline derivatives and these major signaling pathways.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. MAPK signaling pathway-targeted marine compounds in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Quinoline-3-thiol CAS number and molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1321428#quinoline-3-thiol-cas-number-and-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com